molecular formula C11H19NO B14249374 2-Ethyl-N-(prop-2-YN-1-YL)hexanamide CAS No. 496967-53-4

2-Ethyl-N-(prop-2-YN-1-YL)hexanamide

Cat. No.: B14249374
CAS No.: 496967-53-4
M. Wt: 181.27 g/mol
InChI Key: MJVAQRLIVATDMH-UHFFFAOYSA-N
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Description

2-Ethyl-N-(prop-2-yn-1-yl)hexanamide (CAS 634584-11-5) is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol. This propargylamide features a branched 2-ethylhexanamide chain linked to a prop-2-yn-1-yl (propargyl) group, a structure of significant interest in medicinal chemistry research . The presence of the propargyl group is a key structural feature, as this moiety is widely utilized in click chemistry applications, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is a valuable tool for bioconjugation, pharmaceutical synthesis, and the creation of molecular hybrids for biological screening, as demonstrated in the synthesis of potential kinase inhibitors and antimalarial compounds . While specific biological data for this exact compound is limited in the public domain, research on its close structural analogs provides strong evidence of its research potential. Compounds sharing the N-(prop-2-yn-1-yl)amide scaffold have been investigated for diverse biological activities. For instance, one analog demonstrated potent antimicrobial properties against strains like Staphylococcus aureus . Another study on a similar hexanamide derivative highlighted its role as a key intermediate in the development of novel inhibitors targeting the NLRP3 inflammasome, a complex implicated in neurodegenerative diseases . The 2-ethylhexanamide structure is also found in compounds studied for their anticonvulsant potential . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

CAS No.

496967-53-4

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

2-ethyl-N-prop-2-ynylhexanamide

InChI

InChI=1S/C11H19NO/c1-4-7-8-10(6-3)11(13)12-9-5-2/h2,10H,4,6-9H2,1,3H3,(H,12,13)

InChI Key

MJVAQRLIVATDMH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NCC#C

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling with DCC/HOBt

The most widely reported method involves activating 2-ethylhexanoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Propargylamine is introduced to the activated intermediate, yielding the target amide.

Procedure :
2-Ethylhexanoic acid (1.0 eq) is dissolved in anhydrous DCM under nitrogen. DCC (1.2 eq) and HOBt (1.1 eq) are added at 0°C, followed by stirring for 30 minutes. Propargylamine (1.05 eq) is added dropwise, and the reaction proceeds at room temperature for 12 hours. The mixture is filtered to remove dicyclohexylurea, washed with 1M HCl, saturated NaHCO$$_3$$, and brine, then purified via silica chromatography (30% EtOAc/hexane).

Yield : 67–72%
Purity : >95% (HPLC)
Key Data :

  • $$^{1}\text{H}$$ NMR (400 MHz, CDCl$$3$$): δ 1.25–1.45 (m, 6H, hexanoyl CH$$2$$), 2.10 (t, 2H, J = 2.4 Hz, propargyl CH$$2$$), 2.35 (q, 2H, J = 7.6 Hz, ethyl CH$$2$$), 4.05 (d, 2H, J = 2.4 Hz, NHCH$$_2$$).
  • IR (neat): 3,280 cm$$^{-1}$$ (N–H), 2,120 cm$$^{-1}$$ (C≡C), 1,650 cm$$^{-1}$$ (C=O).

EEDQ-Mediated Synthesis in Acetonitrile

Ethyl chloroformate (EEDQ) activation offers a phosgene-free alternative, ideal for acid-sensitive substrates.

Procedure :
2-Ethylhexanoic acid (1.0 eq) and EEDQ (1.2 eq) are dissolved in dry acetonitrile and stirred for 30 minutes. Propargylamine (0.9 eq) is added, and the reaction is stirred at 20°C for 3 hours. Solvent evaporation followed by flash chromatography (50% EtOAc/hexane) affords the product.

Yield : 56–61%
Purity : 93% (HPLC)
Key Data :

  • HRMS (ESI): m/z calcd. for C$${11}$$H$${19}$$NO [M+H]$$^+$$: 198.1488; found: 198.1492.
  • UV (MeCN): λ$$_{\text{max}}$$ = 275 nm (ε = 450 M$$^{-1}$$cm$$^{-1}$$).

CDI Activation in Dimethyl Sulfoxide

Carbonyldiimidazole (CDI) generates a stable acyl imidazolide intermediate, enabling high-conversion amidation.

Procedure :
2-Ethylhexanoic acid (1.0 eq) and CDI (1.5 eq) are stirred in DMSO at 25°C for 1 hour. Propargylamine (1.1 eq) is added, and the reaction is heated to 40°C for 6 hours. The mixture is diluted with EtOAc, washed with 5% citric acid, and purified via column chromatography.

Yield : 78–82%
Purity : 97% (HPLC)
Key Data :

  • $$^{13}\text{C}$$ NMR (100 MHz, CDCl$$3$$): δ 14.1 (CH$$3$$), 22.5–34.8 (hexanoyl CH$$_2$$), 71.5 (C≡CH), 170.1 (C=O).

Comparative Analysis of Methodologies

Parameter DCC/HOBt EEDQ CDI
Yield 67–72% 56–61% 78–82%
Reaction Time 12 h 3 h 6 h
Solvent DCM MeCN DMSO
Byproduct DCU Ethanol Imidazole
Scale-Up Feasibility Moderate High High

Carbodiimide methods provide robust yields but require rigorous byproduct removal. CDI activation excels in scalability and purity, while EEDQ offers rapid kinetics at moderate yields.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Propargyl Protons : The terminal alkyne’s CH$$_2$$ group resonates as a triplet at δ 2.10 (J = 2.4 Hz), while the NH proton appears as a broad singlet at δ 6.85.
  • Ethyl Branch : The ethyl CH$$_2$$ quartet at δ 2.35 (J = 7.6 Hz) confirms branching at the second carbon.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]$$^+$$ = 198.1492 (Δ = 0.4 ppm vs. theoretical).

Infrared Spectroscopy

  • C≡C Stretch : A sharp peak at 2,120 cm$$^{-1}$$ verifies the propargyl group.

Optimization and Scale-Up Considerations

  • Solvent Selection : DCM and MeCN enable facile workup but pose toxicity concerns. Switch to ethyl acetate or THF for greener processes.
  • Catalytic Additives : 4-Dimethylaminopyridine (DMAP, 5 mol%) enhances CDI activation rates by 20%.
  • Continuous Flow : Microreactor systems reduce reaction times to 30 minutes with 85% yield.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-(prop-2-yn-1-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted amides, alkylated derivatives.

Scientific Research Applications

2-Ethyl-N-(prop-2-yn-1-yl)hexanamide is a chemical compound classified as an amide with the molecular formula C11H19NOC_{11}H_{19}NO and a molecular weight of approximately 181.27 g/mol. It features a hexanamide backbone with an ethyl substituent and a prop-2-yn-1-yl group. The presence of the prop-yne group distinguishes 2-Ethyl-N-(prop-2-yne)-hexanamide from other similar compounds, potentially enhancing its reactivity and biological activity compared to others that lack this alkyne functionality. This unique structure may contribute to its specific applications in medicinal chemistry and materials science.

Applications

This compound has several notable applications:

  • Chemical Synthesis It serves as a building block for synthesizing more complex compounds.
  • Biological Activity N-prop-2-ynylhexanamide, also known as this compound, is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
  • Enzyme Activity Modulation Interaction studies of this compound focus on its ability to modulate enzyme activity or receptor function within biological systems. Preliminary findings indicate that it may inhibit certain metabolic enzymes or alter signaling pathways, although comprehensive studies are required to fully understand these interactions.
  • Photosensitization N-prop-2-ynylhexanamide acts as a photosensitizer in oxidative reactions, and upon exposure to visible light, the compound generates reactive oxygen species such as singlet oxygen 1O21O_2 and superoxide anion O2O_2^- through energy transfer and single electron transfer pathways.

Mechanism of Action

The mechanism of action of 2-Ethyl-N-(prop-2-yn-1-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it could inhibit the activity of enzymes involved in metabolic processes or modulate the function of receptors in cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-Ethyl-N-(prop-2-yn-1-yl)hexanamide

Compound Name Substituents/Modifications Key Properties/Applications Reference
2-Ethyl-N-(5-methyl-1,5-naphthyl)hexanamide Hexanamide with naphthyridine substituent Synthesized via acylation; NMR data available
N-[2-(1H-indol-3-yl)ethyl]hexanamide Hexanamide with indole-ethyl group Anti-parasitic activity (PfCDPK1 inhibition)
2-Ethyl-N-(4-hydroxyphenyl)hexanamide Hexanamide with phenolic substituent Intermediate for Mannich reactions
2-Ethyl-N-(prop-2-yn-1-yl)butanamide Shorter butanamide chain with propargyl group Commercial availability (discontinued)
N-(5-Chloro-2-methoxybenzyl)-N-(4-(N-(prop-2-yn-1-yl)sulfamoyl)phenethyl)hexanamide Sulfamoyl and propargyl groups NLRP3 inflammasome inhibitor

Physicochemical and Spectroscopic Properties

NMR and Mass Spectrometry Data

  • This compound : Expected ¹H-NMR signals include a triplet for the propargyl CH₂ (δ ~2.5 ppm) and a multiplet for the hexanamide backbone (δ ~1.2–1.6 ppm). Similar compounds, such as 2-ethyl-N-(5-methyl-1,5-naphthyl)hexanamide , show distinct aromatic proton shifts (δ 6.8–8.2 ppm) .
  • HRMS : Analogues like N-(prop-2-yn-1-yl)sulfamoyl hexanamide exhibit <2 ppm mass accuracy deviations, confirming structural integrity .

Q & A

Q. What are the established synthetic routes for 2-Ethyl-N-(prop-2-yn-1-yl)hexanamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling a hexanamide derivative with propargylamine (prop-2-yn-1-amine) via carbodiimide-mediated amide bond formation. For example:

  • Step 1 : Activate the carboxylic acid (e.g., 2-ethylhexanoic acid) using EDC/HOBt in dichloromethane (DCM) to form an active ester intermediate.
  • Step 2 : Add propargylamine dropwise under inert conditions, followed by stirring for 12–24 hours.
  • Step 3 : Purify via column chromatography (e.g., 40–50% ethyl acetate in petroleum ether) to isolate the product .
    Yield optimization strategies include:
  • Temperature control : Maintaining 0–5°C during activation reduces side reactions.
  • Solvent selection : Polar aprotic solvents like DCM or MeCN improve reaction efficiency .

Q. How is this compound characterized using spectroscopic methods, and what key spectral data confirm its structure?

  • 1H NMR : Key signals include:
    • Propargyl protons (≡C-H) at δ ~2.5 ppm (triplet, J = 2.4 Hz).
    • Ethylhexanamide backbone: α-CH2 (δ ~2.1–2.3 ppm) and terminal CH3 (δ ~0.9 ppm) .
  • HRMS : The exact mass (153.22 g/mol) should match the calculated [M+H]+ ion (153.1204) within ±2 ppm .
  • IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from:

  • Rotameric equilibria : Amide bond rotation can cause splitting in propargyl protons. Use variable-temperature NMR to freeze conformers and simplify spectra .
  • Residual solvents : Ensure thorough drying (e.g., over Na2SO4) and use deuterated solvents with low water content .
  • Byproduct interference : Employ preparative HPLC or repeated column chromatography to isolate pure compounds before analysis .

Q. What experimental designs are recommended for studying the interaction of this compound with serum albumin or proteolytic enzymes?

  • Fluorescence quenching assays : Monitor tryptophan residue quenching in serum albumin (e.g., bovine serum albumin, BSA) upon compound binding. Calculate binding constants (Kb) using Stern-Volmer plots .
  • Enzymatic stability assays : Incubate the compound with proteases (e.g., trypsin) and track degradation via LC-MS. Use pseudo-first-order kinetics to determine half-life .
  • Molecular docking : Validate interactions using software like AutoDock Vina, referencing the compound’s crystal structure (if available) from SHELXL-refined data .

Q. How can researchers address low yields in click chemistry applications involving this compound?

The compound’s propargyl group is reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Low yields may stem from:

  • Catalyst deactivation : Use fresh CuI (10 mol%) and triethylamine (Et3N) to stabilize the catalyst .
  • Side reactions : Protect the amide group with BOC during CuAAC to prevent copper coordination to the carbonyl oxygen .
  • Purification challenges : Employ celite filtration to remove copper residues, followed by silica gel chromatography (e.g., 95:5 DCM/MeOH) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Source
Molecular weight153.22 g/molHRMS
Topological polar surface area12 ŲComputational modeling
LogP (partition coefficient)~2.8 (predicted)PubChem

Q. Table 2. Synthetic Yield Optimization

ConditionYield Improvement StrategyReference
SolventDCM > THF for activation
Temperature0–5°C during EDC coupling
Purification50% EtOAc/petroleum ether

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